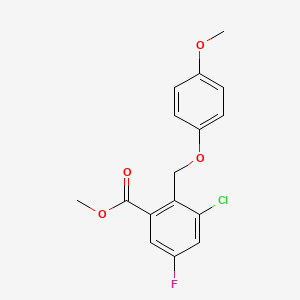

Methyl 3-chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)benzoate

Description

Properties

Molecular Formula |

C16H14ClFO4 |

|---|---|

Molecular Weight |

324.73 g/mol |

IUPAC Name |

methyl 3-chloro-5-fluoro-2-[(4-methoxyphenoxy)methyl]benzoate |

InChI |

InChI=1S/C16H14ClFO4/c1-20-11-3-5-12(6-4-11)22-9-14-13(16(19)21-2)7-10(18)8-15(14)17/h3-8H,9H2,1-2H3 |

InChI Key |

CSOMQKTXWOAYLN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2=C(C=C(C=C2Cl)F)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Nucleophilic Substitution:

Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)benzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)benzoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)benzoate involves its interaction with specific molecular targets. The chloro and fluoro groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol derivatives, which can further interact with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoate Derivatives

Substituent Effects on Physicochemical Properties

The physicochemical properties of benzoate esters are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis with key analogs:

Key Observations :

- Lipophilicity : The target compound’s chloro and fluoro substituents enhance lipophilicity compared to unsubstituted methyl benzoate, making it less volatile and more suited for solid-phase reactions .

- Solubility: Unlike methyl benzoate, which is miscible with organic solvents, the target compound’s bulky (4-methoxyphenoxy)methyl group reduces solubility in non-polar solvents, favoring polar aprotic solvents like DMF or DMSO .

- Stability : Halogenation at the 3- and 5-positions increases resistance to electrophilic substitution compared to methyl benzoate but may render the ester bond more susceptible to hydrolysis under basic conditions .

Biological Activity

Methyl 3-chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)benzoate, a compound with the CAS number 2340116-78-9, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article reviews the compound's biological activity, including its cytotoxicity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 324.73 g/mol. The structure features a benzoate moiety substituted with chlorine and fluorine atoms, as well as a methoxyphenoxy group, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 324.73 g/mol |

| CAS Number | 2340116-78-9 |

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of similar benzoate derivatives on human cell lines. For instance, methyl benzoate exhibited varying levels of toxicity across different cell types, including kidney (HEK293), colon (Caco2), and neuronal cells (SH-SY5Y). The results indicated that concentrations above 7.3 mM significantly reduced cell viability across these lines, suggesting a potential cytotoxic effect that may also be relevant for this compound due to structural similarities .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, compounds with similar structures often interact with cellular pathways involved in apoptosis and cell cycle regulation. For example, studies on related benzoates have shown that they can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

- Anticancer Activity : In one study focusing on structurally related compounds, researchers observed that certain benzoate derivatives inhibited tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. The study highlighted the importance of substituent groups on the aromatic rings in enhancing anticancer activity .

- Neurotoxicity Assessment : Another investigation assessed the neurotoxic effects of similar compounds on SH-SY5Y neuronal cells. Results indicated that exposure to high concentrations led to significant reductions in cell viability and alterations in neuronal morphology .

Q & A

Q. What are the established synthetic routes for Methyl 3-chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)benzoate, and how are reaction conditions optimized?

The synthesis typically involves multi-step functionalization of a benzoate core. Key steps include:

- Halogenation : Chloro and fluoro groups are introduced via electrophilic aromatic substitution (EAS) using Cl₂/FeCl₃ or Selectfluor® reagents under inert atmospheres .

- Esterification : Methyl ester formation via Fischer esterification (H₂SO₄ catalyst) or coupling with methyl halides .

- Ether linkage : The (4-methoxyphenoxy)methyl group is attached via nucleophilic substitution (e.g., Mitsunobu reaction with DIAD/TPP) .

Optimization : Reaction yields are improved by controlling temperature (e.g., 0–5°C for halogenation) and using anhydrous solvents (e.g., DMF or THF). Purification involves column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

A combination of analytical techniques is required:

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic proton splitting patterns, methoxy singlet at ~δ 3.8 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns matching expected structure .

- IR spectroscopy : Ester carbonyl stretch (~1720 cm⁻¹) and C-F/C-Cl bonds (1100–500 cm⁻¹) .

- X-ray crystallography (if crystalline): Resolves spatial arrangement of substituents .

Q. What preliminary biological assays are recommended to screen this compound’s activity?

- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase assays) .

- Antimicrobial screening : MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing Cl and F groups deactivate the aromatic ring, directing electrophiles to meta/para positions. The (4-methoxyphenoxy)methyl group acts as an electron donor, altering regioselectivity in Suzuki-Miyaura couplings. Methodology :

- Use DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces .

- Compare reaction outcomes with analogs lacking methoxy/fluoro groups .

- Monitor kinetics via stopped-flow UV-Vis for intermediates .

Q. How can contradictory data on this compound’s stability in acidic conditions be resolved?

Contradictions may arise from varying protonation sites or hydrolysis pathways. Approach :

Q. What strategies optimize regioselectivity in derivatizing the benzoate core?

- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for -OH protection) .

- Catalyst screening : Test Pd-, Cu-, or Ni-based catalysts for cross-coupling efficiency .

- Solvent effects : Polar aprotic solvents (DMSO) enhance nucleophilicity at specific positions .

Example : Use of Pd(PPh₃)₄ in THF for selective C–H arylation at the 5-fluoro position .

Q. How can solubility challenges in aqueous media be addressed for in vivo studies?

- Co-solvent systems : Use DMSO/PEG-400 mixtures (<10% v/v) to enhance solubility without cytotoxicity .

- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) for improved bioavailability .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (PLGA) .

Q. What computational tools predict structure-activity relationships (SAR) for this compound?

- Molecular docking (AutoDock Vina): Simulate binding to target proteins (e.g., kinases) using PDB structures .

- QSAR models : Train regression models on analogs’ logP, polar surface area, and IC₅₀ data .

- MD simulations : Assess conformational stability in lipid bilayers (GROMACS) .

Q. What are the key degradation pathways under UV exposure, and how are they mitigated?

Q. How does steric hindrance from the (4-methoxyphenoxy)methyl group affect reaction outcomes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.